Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 171364-80-0) is a boronic ester derivative featuring a benzoate core substituted with a pinacol-protected boronate group at the para position. Its molecular formula is C₁₄H₁₉BO₄, with a molecular weight of 262.11 g/mol . This compound is widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Its stability under ambient conditions and compatibility with palladium catalysts make it a versatile reagent .
Properties
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(16)17-5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIZEQZILPXYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378500 | |
| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171364-80-0 | |
| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171364-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methoxycarbonyl)benzeneboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The reaction proceeds via oxidative addition of the aryl halide to palladium(0), followed by transmetallation with B₂Pin₂ and reductive elimination to form the boronic ester. Key catalysts include Pd(dppf)Cl₂ and Pd(OAc)₂ with ligands such as SPhos or XPhos. A base (e.g., Na₂CO₃, K₃PO₄) is critical for neutralizing HX byproducts.
Table 1: Catalytic Systems and Yields
Solvent and Temperature Optimization
Polar aprotic solvents like dimethyl ether (DME) enhance reaction rates by stabilizing the palladium intermediate. A mixed solvent system (DME/H₂O 4:1) improves B₂Pin₂ solubility and facilitates base dissolution. Elevated temperatures (80–110°C) are necessary to overcome kinetic barriers, though exceeding 110°C promotes deboronation side reactions.
Alternative Synthetic Routes
Boronic Acid Protection
An alternative pathway involves synthesizing 4-carboxyphenylboronic acid followed by esterification with pinacol and methanol. This two-step method avoids palladium catalysts but requires stringent anhydrous conditions to prevent boronic acid hydrolysis.
-
Boronic Acid Synthesis :
-
Esterification :
Industrial-Scale Production
Industrial protocols employ continuous flow reactors to enhance heat and mass transfer. For example, a microreactor with Pd/C catalyst achieves 85% yield at 120°C and 10 bar pressure, reducing reaction time from hours to minutes.
Purification and Characterization
Crude product purification typically involves:
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉BO₄ |
| Molecular Weight | 262.11 g/mol |
| Melting Point | 82°C |
| Purity (GC) | ≥98.0% |
| Solubility | DCM, THF, Toluene |
Challenges and Mitigation Strategies
Deborylation Side Reactions
Prolonged heating or acidic conditions cause deborylation, forming undesired benzoic acid derivatives. Mitigation includes:
Catalyst Deactivation
Phosphine ligands (e.g., PPh₃) oxidize under aerobic conditions, deactivating Pd(0). Solutions include:
-
Conducting reactions under nitrogen/argon atmosphere.
Recent Advances in Sustainable Synthesis
Recent studies focus on replacing toxic solvents and reducing Pd loading:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura reactions.
Boronic Acids: Formed through oxidation.
Carboxylic Acids: Formed through hydrolysis.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has the molecular formula and a molecular weight of approximately 262.11 g/mol. Its structure features a benzoate moiety linked to a boron-containing dioxaborolane group, which contributes to its reactivity and utility in various chemical transformations.
Organic Synthesis
One of the primary applications of this compound is in organic synthesis as a reagent for the formation of carbon-boron bonds. The presence of the dioxaborolane group allows for:
- Cross-Coupling Reactions : this compound can be utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. This reaction is significant in producing pharmaceuticals and agrochemicals due to the formation of C-C bonds under mild conditions .
- Functionalization of Aromatic Compounds : The compound serves as a versatile building block for the functionalization of aromatic systems. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating derivatives with varied functional groups .
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications as a precursor or intermediate in the synthesis of biologically active molecules:
- Anticancer Agents : Research indicates that derivatives of boronic acids can exhibit anticancer properties. This compound may be explored for synthesizing novel anticancer compounds through its reactivity in cross-coupling reactions .
- Enzyme Inhibitors : Boron-containing compounds are known for their ability to inhibit certain enzymes involved in disease processes. The dioxaborolane structure may enhance selectivity and potency against specific biological targets .
Material Science
The compound's unique properties also make it suitable for applications in material science:
- Polymer Chemistry : this compound can be used in the synthesis of boron-containing polymers or as a cross-linking agent in polymer matrices. These materials may exhibit enhanced thermal stability and mechanical properties .
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the use of this compound in synthesizing complex biaryl structures via Suzuki coupling with aryl halides. The reaction conditions were optimized to achieve high yields and selectivity.
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer agents derived from boronic acids, derivatives synthesized from this compound showed promising activity against specific cancer cell lines. The structure-activity relationship (SAR) was analyzed to identify key functional groups responsible for enhanced bioactivity.
Mechanism of Action
The primary mechanism of action for Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its role as a boronic ester in cross-coupling reactions. The palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Reactivity and Electronic Effects
- Electron-Donating/Aromatic Effects : The target compound’s unsubstituted benzoate core allows for efficient π-orbital overlap in cross-coupling reactions, yielding high conversion rates (~78% in Suzuki reactions) . In contrast, methyl- or fluorine-substituted analogs exhibit altered electronic profiles. For example, the fluorine atom in Methyl 3-fluoro-5-substituted benzoate increases the electrophilicity of the boronate, accelerating transmetalation steps .
- Steric Effects : Ortho-substituted derivatives (e.g., Methyl 2-methyl-4-substituted benzoate) show reduced reactivity due to steric clashes with palladium catalysts, as evidenced by lower yields (~60–70%) in coupling reactions .
Research Findings and Data
Physical and Spectroscopic Data
Biological Activity
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 171364-80-0) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₉BO₄
- Molecular Weight : 262.11 g/mol
- Purity : >98% (GC)
- Physical State : Solid
The biological activity of this compound can be attributed to its boron-containing structure. Boron compounds are known to interact with various biological targets including enzymes and receptors. The dioxaborolane moiety may facilitate the formation of stable complexes with nucleophiles in biological systems, enhancing the compound's efficacy in specific therapeutic applications.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties:
-
Cell Proliferation Inhibition : The compound has shown potent inhibitory effects on several cancer cell lines. For instance:
- Inhibition of MDA-MB-231 (triple-negative breast cancer) with an IC₅₀ value in the low micromolar range.
- Selectivity for cancer cells over normal cells suggests a favorable therapeutic index.
- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of matrix metalloproteinases (MMPs), which are involved in tumor metastasis .
Glycosidase Inhibition
This compound has also been evaluated for its ability to inhibit glycosidases:
- Inhibition Assays : The compound demonstrated significant inhibition against various glycosidases involved in carbohydrate metabolism. This activity is crucial for developing therapeutic agents targeting metabolic disorders .
Study on Anticancer Efficacy
A study conducted on the efficacy of this compound in vivo showed promising results:
| Parameter | Result |
|---|---|
| Model | BALB/c nude mice inoculated with MDA-MB-231 |
| Treatment | Daily administration of the compound |
| Observation Period | 30 days |
| Outcome | Significant reduction in tumor size and weight |
| Mechanism | Induction of apoptosis and inhibition of metastasis |
This study underscores the potential of this compound as a therapeutic agent against aggressive cancer types.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:
| Parameter | Value |
|---|---|
| C_max | 592 ± 62 mg/mL |
| t_1/2 | >12 h |
| Bioavailability | Moderate |
These pharmacokinetic properties suggest that the compound has a reasonable duration of action and could be effective in chronic administration scenarios .
Q & A
Basic: What are the optimal synthetic protocols for Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
Methodological Answer:
The synthesis typically involves a palladium-catalyzed Miyaura borylation of methyl 4-bromobenzoate with bis(pinacolato)diboron (B₂Pin₂). Key parameters include:
- Catalyst System: Pd(dba)₂ (1–2 mol%) with SPhos or XPhos ligands .
- Solvent: Toluene or dioxane under inert atmosphere.
- Temperature: 80–100°C for 12–24 hours.
Post-reaction, purification via column chromatography (hexane/ethyl acetate) yields the product. Crystal structure validation (e.g., X-ray diffraction) confirms regiochemical fidelity .
Advanced: How can discrepancies in Suzuki-Miyaura coupling efficiency with this compound be resolved?
Methodological Answer:
Discrepancies often arise from ligand-catalyst mismatch or solvent polarity. For aryl halide partners:
- Electron-Deficient Substrates: Use Pd(PPh₃)₄ in THF/water (3:1) at 60°C.
- Sterically Hindered Partners: Opt for RuPhos ligand with Pd(OAc)₂ in toluene/K₃PO₄.
Contradictory yields may stem from trace moisture degrading the boronic ester; rigorous drying of solvents and substrates is critical .
Basic: Which spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include the methyl ester (δ ~3.9 ppm, singlet) and aromatic protons (δ ~7.8–8.0 ppm). The dioxaborolane group’s quaternary carbons appear at δ ~83–85 ppm in ¹³C NMR .
- X-Ray Crystallography: Confirms planarity of the benzoate-boronate system and pinacolato group geometry .
Advanced: How to resolve overlapping NMR signals caused by the dioxaborolane group’s steric effects?
Methodological Answer:
- Deuterated Solvents: Use CDCl₃ to minimize solvent interference.
- 2D NMR (HSQC/HMBC): Resolve ambiguities in aromatic proton assignments by correlating ¹H-¹³C couplings .
- Variable Temperature NMR: Reduces signal broadening at higher temps (e.g., 40°C) .
Basic: What are the primary applications of this compound in organic synthesis?
Methodological Answer:
- Suzuki-Miyaura Cross-Couplings: Forms biaryl motifs for pharmaceuticals (e.g., kinase inhibitors) .
- Functional Group Compatibility: Stable under acidic/basic conditions, enabling sequential reactions (e.g., ester hydrolysis post-coupling) .
- Drug Delivery Systems: Used in ROS-responsive prodrugs, where boronate esters degrade selectively in tumor microenvironments .
Advanced: How can the hydrolytic stability of this boronic ester be improved in aqueous media?
Methodological Answer:
- Protecting Groups: Introduce electron-withdrawing substituents (e.g., CF₃) on the benzoate ring to reduce boronate lability.
- Co-Solvents: Use THF/water (≥4:1 ratio) to minimize hydrolysis during couplings.
- Buffered Conditions: Maintain pH 7–8 with phosphate buffers to slow degradation .
Advanced: How to address conflicting reports on meta-selective C–H borylation using this compound?
Methodological Answer:
Contradictions arise from ligand and directing group effects:
- Ligand Choice: Bipyridine ligands favor para-selectivity, while anionic ligands (e.g., Bpin⁻) enable meta-borylation.
- Substrate Modification: Amide or urea directing groups enhance meta-selectivity (e.g., 3g in ).
Validate regioselectivity via NOESY or single-crystal analysis .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
